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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den
Derivatisierungsreaktionen von 3-Phenylisoxazol-5-carbaldehyd. Als vielseitiges Intermediat ist
dieses Molekil ein wichtiger Baustein in der medizinischen Chemie, dessen Aldehydgruppe
zahlreiche chemische Umwandlungen ermdglicht, die zu neuen Molekilen mit potenzieller
biologischer Aktivitat fuhren.

Einleitung: Die Bedeutung von 3-Phenylisoxazol-5-
carbaldehyd in der medizinischen Chemie

Der 3-Phenylisoxazol-Kern ist ein prominentes heterocyclisches Motiv, das in einer Vielzahl
von pharmazeutisch aktiven Verbindungen vorkommt. Die Prasenz der Aldehydgruppe an der
5-Position des Isoxazolrings bietet einen reaktiven "Griff", der fur die Synthese von
komplexeren Molekulen durch eine Reihe von chemischen Transformationen genutzt werden
kann. Diese Derivatisierungen sind entscheidend fur die Erforschung von Struktur-Wirkungs-
Beziehungen (SAR) und die Optimierung von Leitstrukturen in der Arzneimittelentwicklung. Die
hier beschriebenen Reaktionen konzentrieren sich auf die Umwandlung der Aldehydfunktion,
um eine diverse Bibliothek von Derivaten fur das biologische Screening zu erstellen.
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Kondensationsreaktionen: Synthese von Iminen,
Hydrazonen und Semicarbazonen

Die Carbonylgruppe des Aldehyds ist elektrophil und reagiert leicht mit nukleophilen
Stickstoffverbindungen wie primaren Aminen, Hydrazinen und Semicarbazid. Diese
Kondensationsreaktionen sind in der Regel einfach durchzufuhren und fuihren zur Bildung von
C=N-Doppelbindungen, wodurch Schiff-Basen, Hydrazone und Semicarbazone entstehen.
Diese Derivate sind fur ihre breite Palette an biologischen Aktivitaten bekannt, einschlief3lich
antimikrobieller, entzindungshemmender und antikonvulsiver Eigenschaften.

Synthese von Isonicotinylhydrazon-Derivaten

Isonicotinylhydrazone, die durch die Reaktion von Aldehyden mit Isoniazid
(Isonicotinsaurehydrazid) gebildet werden, sind eine besonders interessante Klasse von
Verbindungen, die oft eine signifikante antimykobakterielle Aktivitat aufweisen.[1][2] Die
Reaktion beruht auf dem nukleophilen Angriff des primaren Amins des Isoniazids auf den
Carbonylkohlenstoff des Aldehyds, gefolgt von einer Dehydratisierung, um das Hydrazon zu
bilden.

Kausale Begrindung der experimentellen Entscheidungen:

o Losungsmittel: Eine Mischung aus Methanol und Wasser wird verwendet, um sowohl den
polaren Isoniazid-Reaktanten als auch den organischeren 3-Phenylisoxazol-5-carbaldehyd
zu losen.[1]

o Temperatur: Die Reaktion wird oft unter Erwarmung durchgefihrt, um die
Reaktionsgeschwindigkeit zu erhéhen und die Loslichkeit der Reaktanten zu verbessern.

o Aufarbeitung: Das Produkt fallt oft als Feststoff aus der Reaktionsmischung aus und kann
durch einfache Filtration isoliert werden, was eine unkomplizierte Reinigung erméglicht.

Experimentelles Protokoll: Allgemeine Methode zur Synthese von Isonicotinylhydrazonen[1]
e Losen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in 20 ml Methanol in einem Rundkolben.

 In einem separaten Becherglas I6sen Sie 1 mmol Isoniazid in einer heif3en Methanol-
Wasser-Mischung (10:2 v/v).
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e Geben Sie die Isoniazid-L6sung unter Ruhren tropfenweise zur Aldehyd-L6sung hinzu.

e Erhitzen Sie die Reaktionsmischung fir 2-4 Stunden unter Rickfluss und tberwachen Sie
den Fortschritt der Reaktion mittels Dinnschichtchromatographie (DC).

o Lassen Sie die Mischung auf Raumtemperatur abkihlen. Das ausfallende Produkt wird
durch Vakuumfiltration gesammelt.

e Waschen Sie den festen Ruckstand mit kaltem Methanol, um Verunreinigungen zu
entfernen.

e Trocknen Sie das Produkt im Vakuum, um das reine Isonicotinylhydrazon-Derivat zu
erhalten.

o Charakterisieren Sie das Produkt mittels FT-IR, tH-NMR, 33C-NMR und
Massenspektrometrie.

Visuelle Darstellung des Reaktionsschemas:

4 Reaktanten A
) : = + Isoniazid Produkt
3-Phenylisoxazol-5-carbaldehyd | (MethanoliH20, A)
3-Phenylisoxazol-5-carbaldehyd
Isonicotinylhydrazon
Isoniazid
- J

Click to download full resolution via product page

Abbildung 1: Synthese von Isonicotinylhydrazon-Derivaten.

Synthese von Semicarbazon-Derivaten

Ahnlich wie Hydrazine reagiert Semicarbazid-Hydrochlorid mit Aldehyden zu Semicarbazonen.
Diese Verbindungen sind oft hochkristallin und dienen traditionell zur Identifizierung und
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Charakterisierung von Aldehyden und Ketonen. Dariuiber hinaus weisen viele Semicarbazone

interessante pharmakologische Eigenschaften auf.[3][4][5]

Experimentelles Protokoll: Synthese von 3-Phenylisoxazol-5-carbaldehyd-semicarbazon[3][4]

Losen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in Ethanol.

o Geben Sie eine aquimolare Menge Semicarbazid-Hydrochlorid und eine aquivalente Menge

Natriumacetat (als Base zur Neutralisierung des HCI-Salzes) hinzu.

o Erhitzen Sie die Mischung fiur 1-2 Stunden unter Ruckfluss.

o Uberwachen Sie die Reaktion mittels DC.

e Nach Abschluss der Reaktion kiihlen Sie die Mischung ab, um die Kristallisation des

Produkts zu induzieren.

o Filtrieren Sie das Produkt, waschen Sie es mit kaltem Ethanol und trocknen Sie es im

Vakuum.

o Charakterisieren Sie das Produkt mittels ESI-MS, FT-IR und NMR-Spektroskopie.

Tabelle 1: Zusammenfassung der Kondensationsreaktionen

Typische
Reaktant Produkttyp . Anwendungen
Bedingungen
o o Methanol/Wasser, ] ]
Isoniazid Isonicotinylhydrazon ) Antituberkulotika[1][2]
Ruckfluss
Ethanol, o )
) ) ) ) Antimikrobielle
Semicarbazid HCI Semicarbazon Natriumacetat, )
Wirkstoffe[3][4]
Ruckfluss

Oxidationsreaktionen: Synthese von Carbonsauren

Die Oxidation der Aldehydgruppe zu einer Carbonséure ist eine fundamentale Transformation

in der organischen Synthese. Die resultierende 3-Phenylisoxazol-5-carbonsaure ist ein
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wertvolles Zwischenprodukt fiir die Synthese von Amiden, Estern und anderen

Carbonsaurederivaten, die als potenzielle Enzyminhibitoren oder andere Therapeutika von

Interesse sind.[6]

Kausale Begrindung der experimentellen Entscheidungen:

Oxidationsmittel: Kaliumpermanganat (KMnOa4) oder Jones-Reagenz (CrOs in
Schwefelsaure/Aceton) sind klassische, starke Oxidationsmittel, die Aldehyde effizient in
Carbonsauren umwandeln. Mildere und selektivere Reagenzien wie Silberoxid (Tollens-
Reagenz) kbnnen ebenfalls verwendet werden, um empfindliche funktionelle Gruppen im
Molekul zu schonen.

pH-Wert: Die Oxidation mit KMnOa wird typischerweise unter basischen Bedingungen
durchgefuhrt, um die Bildung von Mangan(lV)-oxid zu erleichtern, das leicht abfiltriert werden
kann. Die anschlieRende Ansduerung setzt die Carbonsaure aus ihrem Salz frei.

Experimentelles Protokoll: Oxidation zu 3-Phenylisoxazol-5-carbonsaure

Suspendieren Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in einer wassrigen L6sung von
Natriumcarbonat.

Kihlen Sie die Mischung in einem Eisbad auf 0-5 °C.

Fugen Sie langsam eine wassrige Losung von Kaliumpermanganat (ca. 1,1 Aquivalente)
unter kraftigem Ruhren hinzu, wobei die Temperatur unter 10 °C gehalten wird.

Ruhren Sie die Mischung nach der Zugabe flr weitere 1-2 Stunden bei Raumtemperatur.
Fugen Sie eine kleine Menge Ethanol hinzu, um Uberschissiges Permanganat zu zersetzen.
Filtrieren Sie das ausgefallene Mangan(IV)-oxid ab und waschen Sie es mit Wasser.

Sauern Sie das Filtrat vorsichtig mit verdiinnter Salzsaure an, bis die Fallung der
Carbonsaure abgeschlossen ist.

Sammeln Sie das Produkt durch Filtration, waschen Sie es mit kaltem Wasser und trocknen
Sie es.
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» Charakterisieren Sie das Produkt, um die Umwandlung der Aldehyd- in eine
Carbonsauregruppe zu bestatigen.

Reduktionsreaktionen: Synthese von Alkoholen

Die Reduktion des Aldehyds fihrt zur Bildung des entsprechenden primaren Alkohols, (3-
Phenylisoxazol-5-yl)methanol. Dieser Alkohol kann als Nukleophil in Veresterungs- oder
Veretherungsreaktionen dienen und eréffnet so weitere Wege zur Derivatisierung.

Kausale Begrindung der experimentellen Entscheidungen:

o Reduktionsmittel: Natriumborhydrid (NaBHa4) ist ein mildes und selektives Reduktionsmittel,
das sich ideal fur die Reduktion von Aldehyden in Gegenwart anderer potenziell
reduzierbarer Gruppen (wie dem Isoxazolring unter harteren Bedingungen) eignet. Es ist
einfach zu handhaben und die Reaktion wird typischerweise in protischen Lésungsmitteln
wie Methanol oder Ethanol durchgefthrt.

o Aufarbeitung: Die Aufarbeitung ist unkompliziert und erfordert in der Regel eine wassrige
Extraktion, um die Bor-Salze zu entfernen.

Experimentelles Protokoll: Reduktion zu (3-Phenylisoxazol-5-yl)methanol

e Ldsen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in Methanol in einem Rundkolben.
o Kihlen Sie die Losung in einem Eisbad auf 0 °C.

« Fligen Sie langsam in kleinen Portionen Natriumborhydrid (ca. 1,5 Aquivalente) hinzu.
e Ruhren Sie die Mischung nach der Zugabe fir 30-60 Minuten bei 0 °C.

o Lassen Sie die Reaktion auf Raumtemperatur erwarmen und riihren Sie fur eine weitere
Stunde.

e Loschen Sie die Reaktion durch vorsichtige Zugabe von Wasser.
o Entfernen Sie das Methanol unter reduziertem Druck.

o Extrahieren Sie das wassrige Gemisch mehrmals mit Ethylacetat.
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» Vereinigen Sie die organischen Phasen, trocknen Sie sie Uber wasserfreiem Natriumsulfat,
filtrieren Sie und dampfen Sie das Lésungsmittel ein, um den rohen Alkohol zu erhalten.

e Reinigen Sie das Produkt bei Bedarf durch Saulenchromatographie.

Visuelle Darstellung des Derivatisierungs-Workflows:

3-Phenylisoxazol-5-carbaldehyd

/ Derivatisierubgsreaktionen\

Kondensation Oxidation Reduktion
(z.B. mit R-NH2) (z.B. mit KMnO4) (z.B. mit NaBH4)

Produktklassen

Imine / Hydrazone Alkohol

Click to download full resolution via product page

Abbildung 2: Uberblick tiber die Derivatisierungswege.

[3+2]-Cycloadditionsreaktionen: Synthese des
Isoxazol-Kerns

Obwohl es sich nicht um eine direkte Derivatisierung des Aldehyds handelt, ist die [3+2]-
Cycloaddition eine grundlegende Methode zur Synthese des Phenylisoxazol-Gerusts selbst.[7]
[8] Bei dieser Reaktion reagiert ein Nitriloxid (erzeugt in situ aus einem Hydroximoylchlorid) mit
einem Alkin, um den Isoxazolring zu bilden.[7] Variationen dieser Methode kénnen zur
Synthese von Analoga mit unterschiedlichen Substituenten am Phenyl- und Isoxazolring
fuhren, was fir die SAR-Studien von entscheidender Bedeutung ist.

Kausale Begrindung der experimentellen Entscheidungen:
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« Nitriloxid-Generierung: Nitriloxide sind instabil und werden in situ aus stabileren Vorlaufern
wie Hydroximoylchloriden in Gegenwart einer Base (z.B. Triethylamin) erzeugt.[7]

» Dipolarophil: Alkine sind die klassischen Reaktionspartner fur Nitriloxide, die zu Isoxazolen
fuhren. Die Wahl des Alkins bestimmt den Substituenten an der 5-Position des Rings.

Diese Methode ist fir die Synthese des Ausgangsmaterials oder fiir die Erstellung einer
Bibliothek von strukturell verwandten Isoxazolen relevant, anstatt fir die Modifikation des
bereits vorhandenen Aldehyds.

Schlussfolgerung

3-Phenylisoxazol-5-carbaldehyd ist ein aul3erst niitzlicher Baustein fur die Wirkstoffforschung.
Die Aldehydgruppe erméglicht eine Vielzahl von robusten und high-yield
Derivatisierungsreaktionen, einschlie3lich Kondensationen, Oxidationen und Reduktionen.
Jede dieser Transformationen fuhrt zu einer neuen Klasse von Verbindungen mit
unterschiedlichen physikochemischen Eigenschaften und potenziellen biologischen Aktivitaten.
Die hier vorgestellten Protokolle bieten eine solide Grundlage fir Forscher, um Bibliotheken
von Phenylisoxazol-Derivaten fur die Identifizierung und Optimierung neuer therapeutischer
Wirkstoffe zu synthetisieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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